![molecular formula C24H17N3O8S B2715622 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 851093-51-1](/img/structure/B2715622.png)

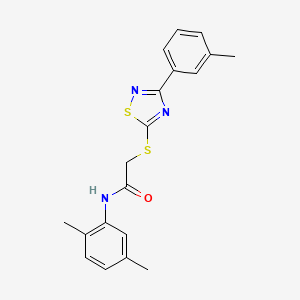

3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate

カタログ番号:

B2715622

CAS番号:

851093-51-1

分子量:

507.47

InChIキー:

OXCBVAKQTOYXQS-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

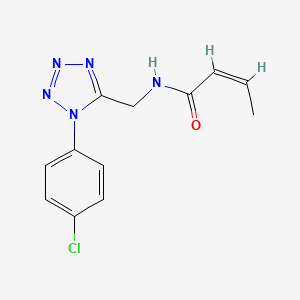

The compound contains several functional groups including a pyrazole ring, a benzo[d][1,3]dioxole moiety, a phenyl group, a sulfonyl group, and a nitro group. These functional groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazole ring. The presence of the sulfonyl and nitro groups could potentially introduce steric hindrance and electronic effects that could influence the compound’s reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the sulfonyl group, and the nitro group. These functional groups are often involved in various organic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and nitro groups could potentially make the compound more polar, influencing its solubility in various solvents .科学的研究の応用

Organic Synthesis and Transformations

- The study on thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, which are products of reactions between phenylethynyl sulfones and diazofluorene, highlights the chemical versatility and reactivity of sulfone-substituted pyrazoles. These compounds can undergo isomerization and transformation into various complex structures upon heating or photolysis, demonstrating their potential as intermediates in organic synthesis (Vasin et al., 2014).

Carbonic Anhydrase Inhibition

- Pyrazole carboxylic acid amides derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide have been synthesized and shown to inhibit human carbonic anhydrase isoenzymes. These compounds demonstrate potent inhibitory effects, suggesting their potential as therapeutic agents. The ability of these derivatives to strongly inhibit carbonic anhydrase activity underscores the utility of pyrazole-based compounds in the development of new inhibitors (Bülbül et al., 2008).

Dyes and Pigments

- The synthesis of 5-hetarylpyrazolo[3,4-b]pyrazines and their application as disperse dyes for polyester fibers demonstrates another facet of pyrazole derivatives' utility. These compounds, produced through condensation reactions, offer insights into the development of novel dyes with specific properties, showcasing the relevance of pyrazole derivatives in materials science (Rangnekar & Dhamnaskar, 1990).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O8S/c1-15-22(36(31,32)19-10-8-18(9-11-19)27(29)30)23(26(25-15)17-5-3-2-4-6-17)35-24(28)16-7-12-20-21(13-16)34-14-33-20/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXCBVAKQTOYXQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

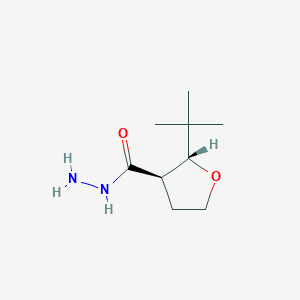

(2R,3R)-2-Tert-butyloxolane-3-carbohydrazide

Cat. No.: B2715539

CAS No.: 2140262-57-1

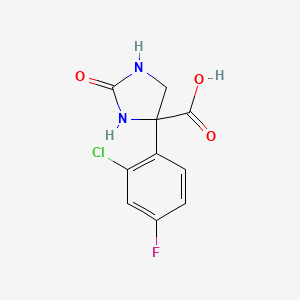

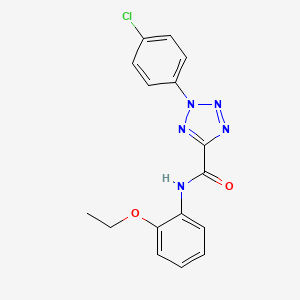

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(...

Cat. No.: B2715540

CAS No.: 2034616-15-2

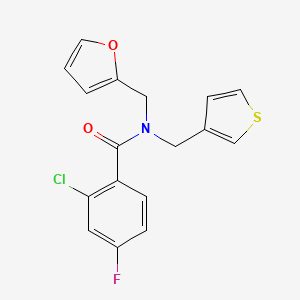

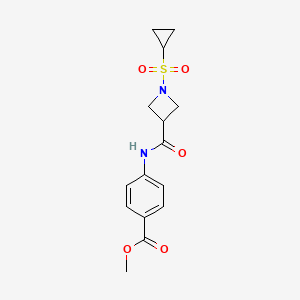

2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-yl...

Cat. No.: B2715543

CAS No.: 1219914-21-2

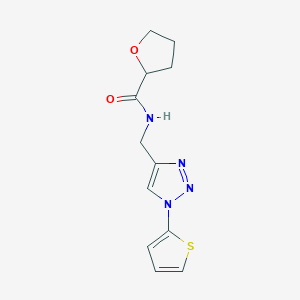

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetr...

Cat. No.: B2715544

CAS No.: 2034381-70-7

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2715540.png)

![2-(1,3-Benzodioxol-5-yl)-3-[2-(2,4-dichlorophenoxy)phenyl]acrylonitrile](/img/structure/B2715547.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)